Methyl 2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate
Overview
Description
Synthesis Analysis
MDMN is a boric acid ester intermediate. Studies have synthesized and analyzed the structures of related compounds through a series of reactions, including substitution reactions. The structures are confirmed by various spectroscopic methods such as FTIR, 1H and 13C NMR, and mass spectrometry.Molecular Structure Analysis
Single crystals are measured by X-ray diffraction for crystallographic and conformational analyses. Additionally, molecular structures are calculated using density functional theory (DFT), compared with X-ray diffraction values, to confirm the consistency between the computed and actual structures. Investigations also explore the molecular electrostatic potential and frontier molecular orbitals through DFT, revealing some physicochemical properties of these compounds.Chemical Reactions Analysis
Compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl moiety have been explored for their potential in sensing and detection applications. A study on organic thin-film fluorescence probes, which are important in explosive detection, particularly peroxide-based explosives, utilized boron ester or acid for hydrogen peroxide detection due to their reactive activity.Physical And Chemical Properties Analysis
The empirical formula of MDMN is C12H18BNO3 . It has a molecular weight of 235.09 g/mol . The compound is solid in form .Scientific Research Applications
Synthesis of Novel Copolymers
- Summary of Application: This compound is used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .
Combinatorial Chemistry
- Summary of Application: Compounds similar to “Methyl 2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate” are used as bifunctional building blocks in combinatorial chemistry .
Synthesis of Benzothiadiazole-based Copolymers
- Summary of Application: This compound is used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .
Combinatorial Chemistry
Safety And Hazards
properties
IUPAC Name |
methyl 2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO6/c1-14(2)15(3,4)23-16(22-14)10-8-9(13(18)21-7)11(19-5)17-12(10)20-6/h8H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPSPDLQYQDWIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2OC)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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